molecular formula C10H16O3 B14308250 1-(Furan-2-YL)hexane-1,6-diol CAS No. 115843-86-2

1-(Furan-2-YL)hexane-1,6-diol

Cat. No.: B14308250
CAS No.: 115843-86-2
M. Wt: 184.23 g/mol
InChI Key: FXGDHPNGQUQYNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Furan-2-YL)hexane-1,6-diol is an organic compound that features a furan ring attached to a hexane chain with hydroxyl groups at both ends. This compound is of interest due to its unique structure, which combines the aromatic properties of the furan ring with the flexibility and reactivity of the hexane chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(Furan-2-YL)hexane-1,6-diol can be synthesized through various methods. One common approach involves the Paal-Knorr synthesis, which is a reaction used to synthesize substituted furans from 1,4-diketones . The reaction typically requires an acid catalyst to facilitate the cyclization of the diketone into the furan ring .

Industrial Production Methods

Industrial production of this compound may involve the use of large-scale reactors where the Paal-Knorr synthesis is carried out under controlled conditions. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

1-(Furan-2-YL)hexane-1,6-diol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(Furan-2-YL)hexane-1,6-diol has various applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Used in the production of polymers and other materials

Mechanism of Action

The mechanism of action of 1-(Furan-2-YL)hexane-1,6-diol involves its interaction with molecular targets through its hydroxyl groups and furan ring. The hydroxyl groups can form hydrogen bonds with various biomolecules, while the furan ring can participate in π-π interactions and other aromatic interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(Furan-2-YL)hexane-1,6-diol is unique due to its combination of a furan ring with a flexible hexane chain and terminal hydroxyl groups. This structure provides a balance of aromatic and aliphatic properties, making it versatile for various applications .

Properties

115843-86-2

Molecular Formula

C10H16O3

Molecular Weight

184.23 g/mol

IUPAC Name

1-(furan-2-yl)hexane-1,6-diol

InChI

InChI=1S/C10H16O3/c11-7-3-1-2-5-9(12)10-6-4-8-13-10/h4,6,8-9,11-12H,1-3,5,7H2

InChI Key

FXGDHPNGQUQYNS-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)C(CCCCCO)O

Origin of Product

United States

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